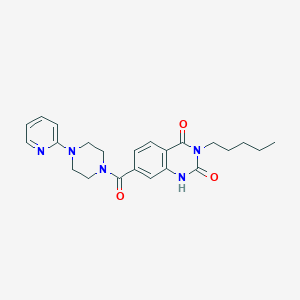
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione, also known as PPQ, is a synthetic compound that has been studied for its potential use in scientific research. PPQ is a quinazoline-2,4-dione derivative that has shown promise in various areas of research, including neuroscience, cancer research, and drug discovery.
作用机制
The mechanism of action of 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to act through the modulation of specific protein targets in the body. 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been shown to bind to a specific protein target in the brain, which is believed to be responsible for its effects on long-term potentiation. 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has also been shown to bind to a specific protein target in cancer cells, which is believed to be responsible for its anti-cancer effects.
Biochemical and Physiological Effects:
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects in the body. In neuroscience, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been shown to enhance long-term potentiation, which is critical for learning and memory. 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has also been shown to have anti-cancer effects, as it inhibits the growth of cancer cells. Additionally, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has also been shown to have a high degree of purity, which is important for reproducibility in research. However, there are also limitations to the use of 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific protein target it binds to. Additionally, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione may have off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione. In neuroscience, further studies are needed to fully understand the mechanism of action of 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione and its effects on long-term potentiation. In cancer research, further studies are needed to determine the potential of 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione as a cancer treatment and to identify the specific protein targets it binds to in cancer cells. Additionally, further studies are needed to determine the potential of 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione as a drug discovery tool and to identify new protein targets that it may bind to. Overall, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has shown promise in various areas of scientific research and is a compound that warrants further investigation.
合成方法
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminonicotinic acid with 4-bromobenzoyl chloride to form 4-bromo-2-(4-carboxyphenyl)quinazoline-2,4-dione. This intermediate is then reacted with 2-pyridylpiperazine to yield the final product, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione. The synthesis of 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been optimized to improve yield and purity, making it a viable option for scientific research.
科学研究应用
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been studied for its potential use in various areas of scientific research. In neuroscience, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been shown to enhance long-term potentiation, a cellular mechanism that is critical for learning and memory. 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been investigated for its potential use in drug discovery, as it has been shown to bind to a specific protein target in the body.
属性
IUPAC Name |
3-pentyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-2-3-6-11-28-22(30)18-9-8-17(16-19(18)25-23(28)31)21(29)27-14-12-26(13-15-27)20-7-4-5-10-24-20/h4-5,7-10,16H,2-3,6,11-15H2,1H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMSBSMXAGOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2791354.png)
![(Z)-ethyl 2-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791355.png)
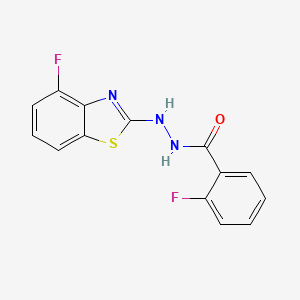

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one](/img/structure/B2791363.png)
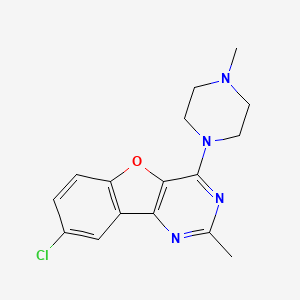
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2791366.png)


![(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2791369.png)
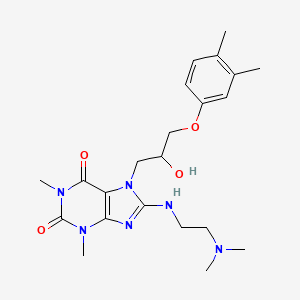
![11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2791373.png)
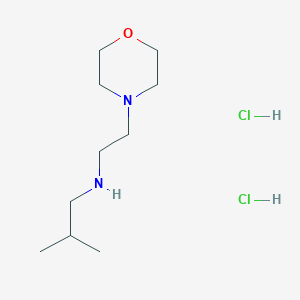
![2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2791375.png)